molecular formula C23H23N5O4 B2783070 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide CAS No. 1105213-36-2

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide

Cat. No.: B2783070
CAS No.: 1105213-36-2
M. Wt: 433.468
InChI Key: WRQKRBLVGAAJNI-UHFFFAOYSA-N
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Description

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the GABA-A receptor . GABA-A receptors are ligand-gated chloride ion channels, and their activation leads to an influx of chloride ions into the neuron, making the neuron hyperpolarized and less likely to fire an action potential .

Mode of Action

This compound acts as a selective and competitive antagonist at the GABA-A receptor . This means it binds to the same site as the natural ligand (GABA), but instead of activating the receptor, it prevents GABA from binding and exerting its inhibitory effect .

Biochemical Pathways

The antagonism of GABA-A receptors disrupts the normal inhibitory control that GABA exerts over neuronal firing. This can lead to an increase in neuronal activity, potentially contributing to various neurological and psychiatric conditions .

Pharmacokinetics

Similar compounds with a pyridazin-3(2h)-one structure are known to have diverse pharmacological activities . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in detail to understand the compound’s bioavailability and its impact on the body.

Result of Action

The result of this compound’s action would depend on the specific context in which it is used. As a GABA-A receptor antagonist, it could potentially increase neuronal activity, which could have various effects depending on the specific neural circuits involved .

Action Environment

Environmental factors such as the presence of other drugs, the physiological state of the individual, and genetic factors could all influence the action, efficacy, and stability of this compound. For example, other drugs that affect GABAergic signaling could potentially interact with this compound, either enhancing or diminishing its effects .

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-32-20-10-4-16(5-11-20)21-12-13-22(26-25-21)27-14-2-3-17(15-27)23(29)24-18-6-8-19(9-7-18)28(30)31/h4-13,17H,2-3,14-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQKRBLVGAAJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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